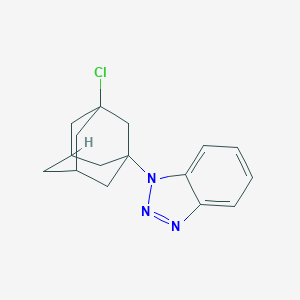
N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, also known as CMT-3, is a synthetic compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide works by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix in tissues. MMPs are involved in various physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various diseases such as cancer and arthritis. N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide inhibits MMPs by binding to their active site and preventing them from breaking down the extracellular matrix.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been found to reduce the expression of MMPs and increase the expression of tissue inhibitors of metalloproteinases (TIMPs), which are endogenous inhibitors of MMPs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide in lab experiments is its specificity for MMPs. Unlike other MMP inhibitors, N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide selectively inhibits the activity of MMP-1, MMP-2, MMP-3, and MMP-9, while sparing other MMPs such as MMP-7 and MMP-14. This specificity allows researchers to study the effects of inhibiting specific MMPs on various physiological processes. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide could focus on its potential use in combination therapy with other anti-cancer drugs. It could also explore the use of N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide in the treatment of other diseases such as cardiovascular disease and Alzheimer's disease. Additionally, research could investigate the development of more soluble forms of N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide for easier administration in vivo. Overall, N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide shows promise as a potential therapeutic agent for various diseases and warrants further investigation.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can be synthesized by reacting 3-chloro-2-methylphenylamine with ethyl 2-bromoacetate, followed by nitration with nitric acid and reduction with zinc dust. The resulting compound is then acetylated with acetic anhydride to yield N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been found to exhibit anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of rheumatoid arthritis, osteoarthritis, and various types of cancer such as breast cancer, prostate cancer, and lung cancer.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-7-8(12)3-2-4-9(7)14-10(18)5-16-6-13-11(15-16)17(19)20/h2-4,6H,5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBLAXSIHWVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5195941.png)



![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5195964.png)
![1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5195971.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5195982.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5195991.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196001.png)
![2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5196002.png)
![{[6-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetic acid](/img/structure/B5196010.png)
![[3-(2-phenylethyl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5196027.png)